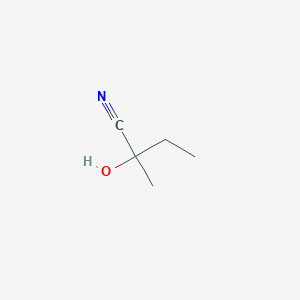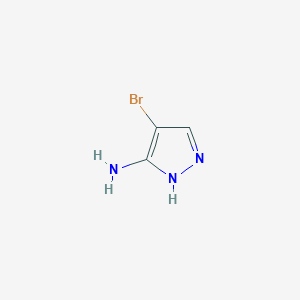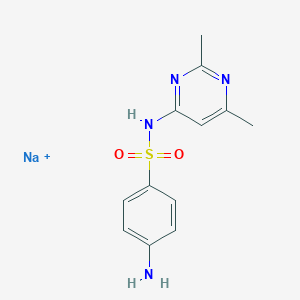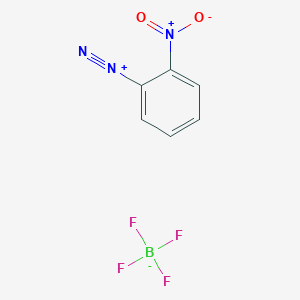
2-羟基-2-甲基丁腈
描述
“2-Hydroxy-2-methylbutanenitrile” is a cyanohydrin in which the substituents on the alpha carbon are ethyl and methyl . It has a molecular formula of C5H9NO and a molecular weight of 99.13 g/mol .
Synthesis Analysis
While specific synthesis methods for “2-Hydroxy-2-methylbutanenitrile” were not found in the search results, a study was found that used BNICE.ch as a retrobiosynthesis tool to discover all novel pathways around Methyl Ethyl Ketone (MEK). Out of 1325 identified compounds connecting to MEK with one reaction step, “2-Hydroxy-2-methylbutanenitrile” was selected for further study .
Molecular Structure Analysis
The molecule contains a total of 15 bonds. There are 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 triple bond, 1 nitrile (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol . The IUPAC name for the compound is 2-hydroxy-2-methylbutanenitrile .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 99.13 g/mol . Other specific physical and chemical properties were not found in the search results.
科学研究应用
Application in Biofuel Production
Specific Scientific Field
This application falls under the field of Biochemical Engineering and Synthetic Biology .
Summary of the Application
2-Hydroxy-2-methylbutanenitrile is used as a precursor in the biosynthetic production of Methyl Ethyl Ketone (MEK), a second-generation biofuel . MEK is a commercially important ketone with broad applications as a solvent for paints and adhesives . It also shows superior characteristics compared to existing fuels regarding thermo-physical and transport properties .
Methods of Application or Experimental Procedures
The production of MEK from 2-Hydroxy-2-methylbutanenitrile involves the reconstruction of biosynthetic pathways in E. coli . The researchers identified 3,679,610 novel biosynthetic pathways up to a length of 4 reaction steps from 157 central carbon metabolites of E. coli towards 2-Hydroxy-2-methylbutanenitrile and other compounds . These pathways were then embedded in the genome-scale model of E. coli .
Results or Outcomes
The researchers found that thermodynamics is a necessary step in pathway feasibility analysis because a majority of Flux Balance Analysis (FBA) feasible pathways were infeasible in Thermodynamic-based Flux Analysis (TFA) due to thermodynamic constraints . More precisely, 13.25% (487,411) of all reconstructed pathways were FBA feasible, whereas only 0.51% (18,925) were TFA feasible .
Thermophysical Property Datafile
Specific Scientific Field
This application falls under the field of Chemical Engineering and Process Simulation .
Summary of the Application
2-Hydroxy-2-methylbutanenitrile could be used in the creation of a thermophysical property datafile for process simulators, such as Aspen Plus . These datafiles are crucial for accurate process simulation and optimization .
Methods of Application or Experimental Procedures
The creation of a thermophysical property datafile would involve the collection of various properties of 2-Hydroxy-2-methylbutanenitrile, such as its boiling point, density, solubility, and more . These properties would then be input into the process simulator .
Results or Outcomes
The outcome of this application would be a more accurate and reliable process simulation, which could lead to improved process design and optimization .
Free Radicals Thermodynamic Data
Specific Scientific Field
This application falls under the field of Physical Chemistry and Reaction Kinetics .
Summary of the Application
2-Hydroxy-2-methylbutanenitrile could be used in the study of free radicals and their thermodynamic properties . This information is crucial for understanding reaction kinetics, particularly in combustion and thermal cracking processes .
Methods of Application or Experimental Procedures
The study of free radicals would involve the generation of these radicals, possibly through thermal decomposition or photolysis of 2-Hydroxy-2-methylbutanenitrile . The radicals would then be studied using various spectroscopic techniques .
Results or Outcomes
The outcome of this application would be a better understanding of the thermodynamic properties of free radicals, which could lead to improved models of reaction kinetics .
Quantum Tools for IR Spectra Interpretation
Specific Scientific Field
This application falls under the field of Physical Chemistry and Spectroscopy .
Summary of the Application
2-Hydroxy-2-methylbutanenitrile could be used in the development of quantum tools for the interpretation of Infrared (IR) spectra . This information is crucial for understanding the vibrational modes of molecules, which can provide insights into their structure and dynamics .
Methods of Application or Experimental Procedures
The study would involve the collection of IR spectra of 2-Hydroxy-2-methylbutanenitrile, possibly using Fourier Transform Infrared (FTIR) spectroscopy . The spectra would then be analyzed using various quantum mechanical methods .
Results or Outcomes
The outcome of this application would be a better understanding of the vibrational modes of 2-Hydroxy-2-methylbutanenitrile, which could lead to improved models of molecular structure and dynamics .
Preparation of Raw Materials
Specific Scientific Field
This application falls under the field of Organic Chemistry and Industrial Chemistry .
Summary of the Application
2-Hydroxy-2-methylbutanenitrile could be used in the preparation of raw materials for various chemical reactions . This could include the synthesis of other organic compounds, or as a starting material for various industrial processes .
Methods of Application or Experimental Procedures
The use of 2-Hydroxy-2-methylbutanenitrile as a raw material would depend on the specific reaction or process being carried out . This could involve its use as a reactant in a chemical reaction, or as a precursor in a larger industrial process .
Results or Outcomes
The outcome of this application would be the successful synthesis of the desired product or the efficient operation of the industrial process .
属性
IUPAC Name |
2-hydroxy-2-methylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-5(2,7)4-6/h7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEHOTODTPXCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884034 | |
| Record name | Butanenitrile, 2-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-methylbutanenitrile | |
CAS RN |
4111-08-4 | |
| Record name | 2-Hydroxy-2-methylbutyronitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4111-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-2-methylbutanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004111084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanone cyanohydrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanenitrile, 2-hydroxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanenitrile, 2-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2-methylbutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-2-METHYLBUTYRONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVG8R57BQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)
![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)






